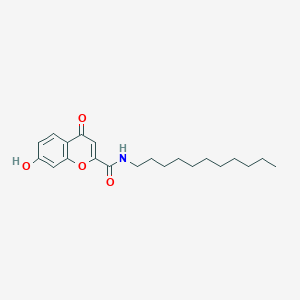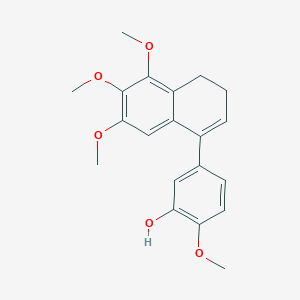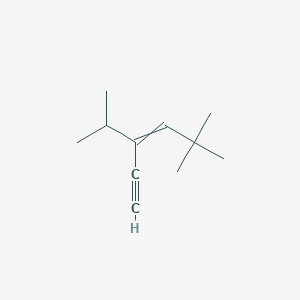![molecular formula C17H19BrN2O B12620854 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine CAS No. 917899-48-0](/img/structure/B12620854.png)
5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine involves multiple steps, including the formation of the piperidine ring and the introduction of the bromophenyl and methoxypyridine groups. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization reactions.
Substitution Reactions: Introduction of the bromophenyl group via substitution reactions.
Methoxylation: Addition of the methoxy group to the pyridine ring.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the bromophenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the bromophenyl group, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with various biological targets.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine can be compared with other piperidine derivatives, such as:
Properties
CAS No. |
917899-48-0 |
|---|---|
Molecular Formula |
C17H19BrN2O |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
5-[4-(4-bromophenyl)piperidin-4-yl]-2-methoxypyridine |
InChI |
InChI=1S/C17H19BrN2O/c1-21-16-7-4-14(12-20-16)17(8-10-19-11-9-17)13-2-5-15(18)6-3-13/h2-7,12,19H,8-11H2,1H3 |
InChI Key |
VRACZUSOZUDHNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2(CCNCC2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol](/img/structure/B12620774.png)
![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile](/img/structure/B12620782.png)

![2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620807.png)

![4-[4-(Phenoxymethyl)phenyl]butanoic acid](/img/structure/B12620828.png)



![Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]-](/img/structure/B12620843.png)


![3-(1H-Imidazol-1-yl)-6-[4-(3-propylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B12620868.png)

